Home > Products > Screening Compounds P51766 > Anti-amyloid agent-1
Anti-amyloid agent-1 -

Anti-amyloid agent-1

Catalog Number: EVT-10989056
CAS Number:
Molecular Formula: C21H17F3N2O3
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-amyloid agent-1 is a compound designed to target amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The primary goal of anti-amyloid agents is to reduce amyloid beta accumulation in the brain, thereby potentially slowing the progression of neurodegenerative diseases. These agents can be classified as either synthesis inhibitors, aggregation inhibitors, or disaggregation agents, each targeting different aspects of amyloid beta pathology.

Source

Anti-amyloid agent-1 is derived from various natural and synthetic sources, including peptides and monoclonal antibodies. Research has focused on both small molecules and larger biological agents that can effectively bind to amyloid beta and prevent its aggregation or promote its clearance from the brain .

Classification

Anti-amyloid agents can be classified into several categories:

  • Synthesis Inhibitors: These inhibit the enzymes responsible for producing amyloid beta, such as beta-site amyloid precursor protein cleaving enzyme 1.
  • Aggregation Inhibitors: These compounds prevent the aggregation of amyloid beta into toxic oligomers and fibrils.
  • Disaggregation Agents: These promote the breakdown of existing amyloid plaques in the brain .
Synthesis Analysis

Methods

The synthesis of anti-amyloid agent-1 typically involves organic synthesis techniques and bioconjugation methods. For example, small molecule inhibitors may be synthesized through multi-step organic reactions, while peptide-based agents might be produced via solid-phase peptide synthesis.

Technical Details

The process often requires careful selection of reagents and conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are commonly employed for purification, while nuclear magnetic resonance spectroscopy is used for structural confirmation .

Molecular Structure Analysis

Structure

Anti-amyloid agent-1 may exhibit a diverse range of molecular structures depending on its source. For instance, peptide-based agents often consist of sequences that mimic segments of amyloid beta or other proteins involved in amyloid pathology.

Data

The molecular weight and specific structural characteristics (e.g., secondary structure elements) are crucial for understanding how these compounds interact with amyloid beta. Computational modeling tools can predict binding affinities and conformational changes upon interaction with target peptides .

Chemical Reactions Analysis

Reactions

Anti-amyloid agent-1 undergoes various chemical reactions that facilitate its interaction with amyloid beta. These include:

  • Binding Reactions: Non-covalent interactions such as hydrogen bonding and hydrophobic interactions play a significant role in binding affinity.
  • Modification Reactions: Some agents may undergo metabolic transformations that alter their efficacy or toxicity.

Technical Details

Understanding these reactions is essential for optimizing the pharmacokinetic properties of anti-amyloid agents. Kinetic studies often reveal how quickly these compounds can bind to their targets and how stable these complexes are under physiological conditions .

Mechanism of Action

Process

The mechanism by which anti-amyloid agent-1 exerts its effects typically involves direct interaction with amyloid beta peptides. This can lead to:

  • Inhibition of Aggregation: By binding to monomeric forms of amyloid beta, these agents prevent the formation of toxic oligomers.
  • Promotion of Clearance: Some agents may enhance the clearance mechanisms in the brain by facilitating phagocytosis by microglial cells or enhancing transport across the blood-brain barrier.

Data

Studies have shown that certain anti-amyloid agents can significantly reduce levels of soluble and insoluble amyloid beta in animal models, supporting their potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

Anti-amyloid agent-1 may exhibit a range of physical properties including solubility, stability, and melting point, which are critical for its formulation as a therapeutic agent.

Chemical Properties

Chemical properties such as pH stability, reactivity with other biomolecules, and degradation pathways are also important. For instance, some compounds may be sensitive to oxidation or hydrolysis, affecting their therapeutic efficacy over time .

Relevant Data or Analyses

Characterization techniques like differential scanning calorimetry and dynamic light scattering are often used to assess these properties in drug development processes.

Applications

Scientific Uses

Anti-amyloid agent-1 has significant applications in both research and clinical settings:

  • Alzheimer's Disease Research: It serves as a model compound for studying amyloid pathology and testing new therapeutic strategies.
  • Drug Development: As a prototype for designing new anti-amyloid therapies, it informs the development of more effective compounds targeting Alzheimer's disease.
Theoretical Foundations of Amyloid-Targeted Therapeutics

Amyloid Cascade Hypothesis: Evolution and Contemporary Revisions

The amyloid cascade hypothesis, first formally articulated by Hardy and Higgins in 1992, posits that the accumulation of amyloid beta (Aβ) peptides in the brain is the primary initiating event in Alzheimer’s disease pathogenesis, triggering a cascade of downstream events including tau hyperphosphorylation, neuroinflammation, synaptic dysfunction, and neuronal loss [2] [6]. This hypothesis originated from the seminal observation that amyloid beta protein is the core component of senile plaques in Alzheimer’s disease brains, with genetic evidence from early-onset familial Alzheimer’s disease cases providing strong initial support [6] [8].

Over three decades, this hypothesis has undergone substantial revisions in response to both experimental findings and clinical trial outcomes. The original linear model proposed that fibrillar amyloid plaque deposition directly caused neurodegeneration. Contemporary revisions acknowledge:

  • The critical pathogenic role of soluble Aβ oligomers rather than insoluble plaques in synaptic toxicity
  • The temporal dissociation between amyloid deposition and clinical symptoms, with amyloid pathology preceding cognitive decline by 15-20 years
  • The necessity of co-pathology interactions, particularly with tau and neuroinflammatory processes, for full disease expression [1] [3] [6]

Recent clinical outcomes with anti-amyloid monoclonal antibodies have reinvigorated the modified amyloid hypothesis. Lecanemab treatment (18 months) demonstrated 27% reduction in clinical decline on the Clinical Dementia Rating–Sum of Boxes, alongside significant amyloid plaque clearance as measured by amyloid positron emission tomography [1]. Similarly, donanemab showed marked amyloid reduction and slowing of clinical decline, with effects particularly pronounced in low/medium tau pathology groups [1] [6]. These findings suggest that while Aβ aggregation remains a biologically validated target, its therapeutic modulation must occur early in the disease continuum and within a broader pathophysiological context.

Table 1: Evolution of the Amyloid Cascade Hypothesis

Time PeriodKey FormulationMajor Supporting EvidenceCritical Revisions
1992 (Original)Aβ deposition as central initiating eventIdentification of Aβ as plaque component; APP mutations in familial Alzheimer’s diseaseLinear causality model
2000s (Revised)Importance of Aβ42/Aβ40 ratio; soluble oligomersPresenilin mutations altering γ-secretase cleavage; oligomer toxicity studiesRecognition of prefibrillar toxic species
Contemporary (Multifactorial)Aβ necessary but insufficient alone; synergistic pathologiesBiomarker studies showing temporal sequence; trial outcomes of anti-amyloid antibodiesIntegration with tau propagation and neuroinflammation pathways

Pathophysiological Role of Aβ Isoforms: Monomers, Oligomers, Protofibrils, and Fibrillar Plaques

The amyloid beta protein exists in multiple aggregation states along a conformational spectrum, each exhibiting distinct biophysical properties and neurotoxic potentials. These isoforms are generated through the sequential proteolytic processing of the amyloid precursor protein by β-secretase (beta-site amyloid precursor protein cleaving enzyme 1) followed by γ-secretase, a multimeric protein complex containing presenilin 1 or 2, nicastrin, anterior pharynx-defective 1, and presenilin enhancer 2 [3] [8].

Monomeric amyloid beta (4-5 kDa) is produced constitutively in the healthy brain, where it may participate in normal physiological functions including synaptic plasticity and antimicrobial defense. In aqueous solutions, monomeric amyloid beta adopts a predominantly random coil configuration with transient α-helical or β-sheet structures [8]. Pathological transformation begins when monomers undergo conformational changes that expose hydrophobic domains, facilitating abnormal aggregation.

Soluble amyloid beta oligomers (10-150 kDa) represent the most neurotoxic species. These metastable prefibrillar assemblies, particularly amyloid beta-derived diffusible ligands (approximately 56 kDa), impair long-term potentiation within minutes of application to hippocampal slices. Their toxicity mechanisms include:

  • Binding to glutamatergic receptors (N-methyl-D-aspartate receptors) causing excitotoxicity
  • Disrupting neuronal membrane integrity through interactions with lipid rafts
  • Inducing oxidative stress via mitochondrial dysfunction
  • Triggering aberrant intraneuronal signaling pathways [6] [8]

Protofibrils are curvilinear intermediates (approximately 100-500 kDa) that form as oligomers reorganize into extended structures. These soluble aggregates exhibit membrane-inserting capacity and can form ion channel-like pores, leading to calcium dyshomeostasis and neuronal hyperexcitability. Lecanemab, an FDA-approved monoclonal antibody, selectively targets amyloid beta protofibrils, reflecting their clinical significance [1] [6].

Fibrillar amyloid beta assembles into cross-β-sheet structures that form the core of mature plaques, which exhibit distinct morphological forms. Classical plaques contain dense amyloid cores surrounded by dystrophic neurites and glial cells, while diffuse plaques lack associated neuropathology. Crucially, classical plaques with activated microglia and astrocytes correlate more strongly with cognitive impairment than diffuse deposits, indicating that the inflammatory microenvironment contributes significantly to their pathogenicity [5] [6].

Table 2: Pathophysiological Characteristics of Amyloid Beta Isoforms

Amyloid Beta SpeciesMolecular Weight/StructureNeurotoxic MechanismsTherapeutic Targeting Approaches
Monomer4-5 kDa; random coil/α-helixPhysiological at normal levels; precursor to toxic formsReduction via β/γ-secretase modulators
Oligomers10-150 kDa; globular aggregatesSynaptic receptor disruption; mitochondrial dysfunction; membrane permeabilizationAntibodies (e.g., aducanumab); small molecule inhibitors
Protofibrils100-500 kDa; curvilinear chainsPore formation; calcium dysregulation; neuronal hyperexcitabilityProtofibril-selective antibodies (lecanemab)
Fibrils/Plaques>500 kDa; cross-β-sheet filamentsSecondary inflammatory response; neurite dystrophy; cerebral amyloid angiopathyPlaque-disrupting antibodies (donanemab)

Genetic Validations: Amyloid Precursor Protein, Presenilin 1/2 Mutations and Apolipoprotein E4 as Modifiers of Amyloid Beta Pathogenicity

Human genetic studies provide compelling validation for the amyloid cascade hypothesis, demonstrating that alterations directly affecting amyloid beta production or clearance cause Alzheimer’s disease. These findings fall into three categories: deterministic mutations causing early-onset autosomal dominant Alzheimer’s disease, protective variants, and risk modifiers influencing sporadic late-onset disease.

Autosomal dominant Alzheimer’s disease mutations occur in three genes: Amyloid precursor protein on chromosome 21, Presenilin 1 on chromosome 14, and Presenilin 2 on chromosome 1. Approximately 300 Presenilin 1 mutations account for most cases (approximately 80%), followed by Amyloid precursor protein (approximately 15%) and Presenilin 2 (approximately 5%) mutations [3] [4] [9]. These variants alter amyloid precursor protein processing through distinct mechanisms:

  • Amyloid precursor protein mutations near secretase cleavage sites (e.g., Swedish mutation KM670/671NL) increase total amyloid beta production or the amyloid beta42/amyloid beta40 ratio
  • Presenilin 1/2 mutations (e.g., Presenilin 1 L174P, Y466C; Presenilin 2 V214L) impair γ-secretase processivity, leading to increased amyloid beta42 generation and elevated amyloid beta42/amyloid beta40 ratios
  • Amyloid precursor protein genomic duplications cause dose-dependent amyloid beta overproduction, explaining early Alzheimer’s disease pathology in Down syndrome (trisomy 21) [3] [4] [9]

Functional validation studies demonstrate consistent biochemical consequences. In a Chinese cohort, novel Presenilin 1 variants (L174P, S289P, Y466C) significantly increased amyloid beta42 levels and amyloid beta42/amyloid beta40 ratios in cell models, while impairing Presenilin 1 maturation [9]. Similarly, novel Amyloid precursor protein variants (D197N, D252V) enhance amyloidogenic processing.

Protective variants provide equally important genetic validation. The amyloid precursor protein A673T substitution (found in the Icelandic population) reduces amyloid beta production by approximately 40% and confers protection against age-related cognitive decline. This mutation occurs near the β-secretase cleavage site, impairing amyloid precursor protein processing by beta-site amyloid precursor protein cleaving enzyme 1 [3] [6].

Apolipoprotein E4, the strongest genetic risk factor for sporadic late-onset Alzheimer’s disease (approximately 3-fold increased risk for heterozygotes; 12-fold for homozygotes), modifies amyloid beta pathogenicity through multiple mechanisms:

  • Reduced amyloid beta clearance across the blood-brain barrier
  • Enhanced amyloid beta aggregation and fibrillization
  • Impaired amyloid beta degradation by insulin-degrading enzyme and neprilysin
  • Compromised synaptic repair mechanisms [3] [6]

Notably, Apolipoprotein E4 carriers exhibit earlier and more abundant amyloid deposition as visualized by amyloid positron emission tomography, providing in vivo evidence for its role in amyloid beta metabolism [6].

Competing Neurodegenerative Paradigms: Synergistic Roles of Tauopathy and Neuroinflammation

While amyloid beta occupies a central position in Alzheimer’s disease pathogenesis, contemporary models recognize tauopathy and neuroinflammation not merely as downstream consequences but as essential synergistic components of a complex neurodegenerative network. This triad forms interdependent pathological axes where each component amplifies the others through bidirectional interactions.

Amyloid beta-tau interactions manifest through several mechanisms. Soluble amyloid beta oligomers activate multiple kinases including glycogen synthase kinase 3 beta, cyclin-dependent kinase 5, and extracellular signal-related kinase, which hyperphosphorylate tau at specific epitopes (e.g., Ser202, Thr205, Ser396, Ser404). Hyperphosphorylated tau detaches from microtubules, compromising axonal transport and synaptic function [10]. Critically, amyloid beta facilitates the prion-like propagation of pathological tau across neural circuits. Amyloid beta creates a permissive environment for tau spreading by inducing neuritic dystrophy, impairing lysosomal clearance of tau aggregates, and promoting exosomal release of pathological tau species [10]. Once established, tau pathology correlates more robustly with cognitive decline than amyloid burden, suggesting tauopathy represents a key driver of neurodegeneration [10].

Neuroinflammation constitutes the third essential pillar, engaging in bidirectional crosstalk with both amyloid beta and tau. Microglial activation initiates a double-edged response:

  • Protective functions: Amyloid beta phagocytosis via triggering receptor expressed on myeloid cells 2; secretion of neurotrophic factors; debris clearance
  • Pathological consequences: Chronic release of pro-inflammatory cytokines (tumor necrosis factor alpha, interleukin 1 beta, interleukin 6); oxidative burst generating reactive oxygen species; complement-mediated synapse elimination [5] [10]

Disease-associated microglia exhibit altered gene expression profiles characterized by downregulation of homeostatic genes (C-X3-C motif chemokine receptor 1) and upregulation of neurodegeneration-associated modules. Notably, amyloid beta oligomers engage pattern recognition receptors (toll-like receptors) on microglia, inducing nuclear factor kappa beta activation and subsequent pro-inflammatory cytokine production. These inflammatory mediators directly exacerbate tau hyperphosphorylation through kinase activation [5] [10].

The self-reinforcing pathological triangle creates a feedforward loop: amyloid beta aggregates activate microglia, inflammatory cytokines promote tau phosphorylation, pathological tau propagates neuronal stress, and damaged neurons release additional damage-associated molecular patterns that perpetuate microglial activation. This integrated model explains why amyloid beta-targeted monotherapies yield modest clinical benefits and suggests that combinatorial approaches targeting multiple nodes (amyloid beta clearance, tau phosphorylation inhibition, microglial modulation) may prove more efficacious. Recent therapeutic developments reflect this paradigm shift, with numerous clinical trials now investigating anti-tau agents (e.g., tau aggregation inhibitors, microtubule stabilizers) and anti-inflammatory strategies (e.g., triggering receptor expressed on myeloid cells 2 agonists, interleukin 1 beta inhibitors) alongside amyloid beta-targeting approaches [5] [10].

Properties

Product Name

Anti-amyloid agent-1

IUPAC Name

1-[3-[3-(benzylamino)-4-nitrophenyl]phenyl]-2,2,2-trifluoroethanol

Molecular Formula

C21H17F3N2O3

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)20(27)17-8-4-7-15(11-17)16-9-10-19(26(28)29)18(12-16)25-13-14-5-2-1-3-6-14/h1-12,20,25,27H,13H2

InChI Key

ASHWETLKGUZRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC(=CC=C3)C(C(F)(F)F)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.